

Application Note: Protocol for the Synthesis of Ethyl 4-phenyl-2-thiazoleacetate

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Compound of Interest

Compound Name: *2-Thiazoleacetic acid, 4-phenyl-, ethyl ester*

CAS No.: *166588-08-5*

Cat. No.: *B180152*

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Abstract

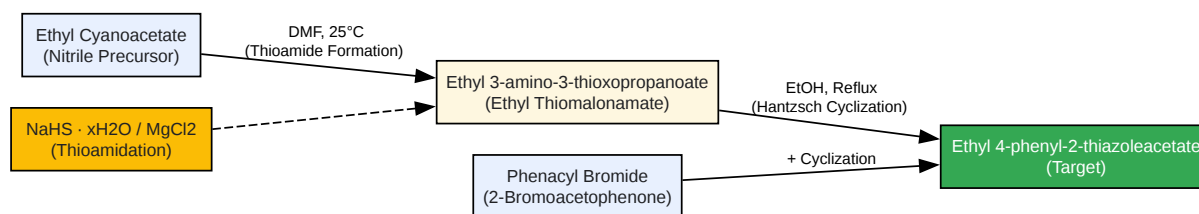
This application note details a robust, two-stage protocol for the synthesis of ethyl 4-phenyl-2-thiazoleacetate, a key heterocyclic scaffold used in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and antimicrobial agents. The method utilizes a modified Hantzsch Thiazole Synthesis, coupling phenacyl bromide with in situ generated ethyl 3-amino-3-thioxopropanoate (ethyl thiomalonamate). This guide prioritizes process safety, scalability, and high-purity isolation, utilizing magnesium chloride-catalyzed thioamidation to avoid the use of gaseous hydrogen sulfide.

Retrosynthetic Analysis & Reaction Logic

The synthesis is designed around the convergent assembly of the thiazole core. The 2-acetate side chain is introduced via the thioamide component, while the 4-phenyl moiety is derived from the

-haloketone.

Reaction Scheme (Graphviz)



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Figure 1: Convergent synthetic pathway via Hantzsch condensation.

Experimental Protocol

Stage 1: Synthesis of Ethyl 3-amino-3-thioxopropanoate (Ethyl Thiomalonamate)

Objective: Conversion of the nitrile group of ethyl cyanoacetate to a thioamide. Rationale: Traditional methods use

gas, which is highly toxic and difficult to meter. The use of NaHS with MgCl

acts as a Lewis acid catalyst to activate the nitrile, allowing for a safer, high-yielding liquid-phase reaction [1].

Materials

| Reagent | MW (g/mol) | Equiv.[1][2][3][4][5] [6][7][8][9][10][11] | Amount |
|--|---------------|---|----------------------------|
| Ethyl cyanoacetate | 113.11 | 1.0 | 11.3 g (100 mmol) |
| Sodium hydrosulfide (NaHS xH O) | 56.06 (anhyd) | 2.0 | 11.2 g (based on anhyd) |
| Magnesium chloride hexahydrate | 203.30 | 1.0 | 20.3 g |
| Dimethylformamide (DMF) | Solvent | - | 100 mL |

Procedure

- Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a nitrogen inlet.
- Dissolution: Add DMF (100 mL) to the flask. Add Magnesium chloride hexahydrate (20.3 g) and stir until mostly dissolved.
- Reagent Addition: Add Sodium hydrosulfide (11.2 g) in one portion. The mixture may turn slightly green/yellow.
- Substrate Addition: Dropwise add Ethyl cyanoacetate (11.3 g) over 10 minutes.
- Reaction: Stir the mixture at room temperature (20–25°C) for 4–6 hours. Monitor by TLC (30% EtOAc/Hexane). The nitrile spot () should disappear, and a lower thioamide spot should appear.
- Workup:
 - Pour the reaction mixture into ice-cold water (300 mL).

- Acidify carefully with 1M HCl to pH ~4 to decompose excess NaHS (Caution: gas evolution; perform in fume hood).
- Extract with Ethyl Acetate (mL).
- Wash combined organics with Brine (mL).
- Dry over anhydrous , filter, and concentrate under reduced pressure.
- Purification: The crude yellow oil (Ethyl thiomalonamate) is typically sufficiently pure (>90%) for the next step. If solidification occurs, recrystallize from ethanol/water.

Stage 2: Hantzsch Cyclization to Ethyl 4-phenyl-2-thiazoleacetate

Objective: Condensation of the thioamide with

-haloketone to form the thiazole ring. Mechanism: Nucleophilic attack of the thioamide sulfur on the

-carbon of phenacyl bromide, followed by nitrogen attack on the carbonyl and dehydration.

Materials

| Reagent | MW (g/mol) | Equiv.[1][2][3][4][5] [6][7][8][9][10][11] | Amount |
|--|--------------|---|-------------------|
| Ethyl thiomalonamate (from Stage 1) | 147.19 | 1.0 | 14.7 g (100 mmol) |
| Phenacyl bromide (2- Bromoacetophenone) | 199.05 | 1.0 | 19.9 g (100 mmol) |
| Ethanol (Absolute) | Solvent | - | 150 mL |
| Triethylamine (Optional scavenger) | 101.19 | 1.1 | 15.3 mL |

Procedure

- Setup: Equip a 500 mL RBF with a reflux condenser and magnetic stir bar.
- Mixing: Dissolve Phenacyl bromide (19.9 g) in Ethanol (100 mL). (Note: Phenacyl bromide is a lachrymator; handle with care.)
- Addition: Dissolve Ethyl thiomalonamate (14.7 g) in Ethanol (50 mL) and add to the phenacyl bromide solution.
- Reaction: Heat the mixture to reflux (78°C) for 2–4 hours.
 - Observation: The reaction typically turns clear then darkens slightly. Precipitation of HBr salts may occur if no base is added.
- Workup:
 - Cool the reaction to room temperature.[2][3][7][12]
 - Concentrate the solvent to ~25% of original volume via rotary evaporation.
 - Pour residue into saturated aqueous

(200 mL) to neutralize HBr and precipitate the free base.
 - Extract with Dichloromethane (DCM) (

mL).

- Dry over

and concentrate.

- Purification:
 - The crude product is often a solid or viscous oil.
 - Recrystallization: Dissolve in minimum hot Ethanol or 2-Propanol. Cool slowly to 4°C.
 - Chromatography (Alternative): Silica gel column, eluting with Hexane:EtOAc (9:1 to 4:1).

Characterization & Quality Control

| Parameter | Expected Value | Method |
|----------------------------|---|------------------|
| Appearance | White to pale yellow crystalline solid | Visual |
| Melting Point | 60–62 °C (Lit. range) | Capillary Method |
| Yield | 70–85% (Overall) | Gravimetric |
| H NMR (CDCl ₃) | 1.28 (t, 3H), 4.05 (s, 2H), 4.21 (q, 2H), 7.3–7.9 (m, 6H) | 400 MHz NMR |
| MS (ESI) | [M+H] = 248.07 | LC-MS |

NMR Interpretation:

- Thiazole C5-H: Singlet around 7.4–7.6 ppm (characteristic of 4-substituted thiazoles).
- Methylene (-CH

-): Singlet around

4.05 ppm (shifted downfield due to thiazole and carbonyl).

- Ethyl Group: Typical quartet (

4.2) and triplet (

1.3).[8][9]

Troubleshooting & Optimization (Expert Insights)

| Issue | Probable Cause | Corrective Action |
|-------------------------------|---|--|
| Low Yield in Stage 1 | Incomplete thioamidation due to moisture. | Ensure MgCl ₂ content is dry; use anhydrous DMF. Increase reaction time. |
| Sticky/Oily Product (Stage 2) | Residual solvent or impurities. | Triturate the oil with cold Hexane or Pentane to induce crystallization. |
| Dark Coloration | Oxidation of thioamide or polymerization. | Perform Stage 2 under Nitrogen atmosphere. Use freshly recrystallized Phenacyl bromide. |
| Lachrymatory Fumes | Phenacyl bromide exposure.[1][7] | Critical Safety: Quench all glassware with dilute NaOH before removing from hood to destroy residual alkyl halide. |

Safety & Compliance

- Phenacyl Bromide: Potent lachrymator. Causes severe eye and skin irritation. Handle only in a functioning fume hood.

- Hydrogen Sulfide (H

S): Generated during acidification in Stage 1 workup. Danger: H

S is fatal at high concentrations. Ensure the quench pH does not drop below 4 rapidly, and use a caustic scrubber if scaling up.

- Thioamides: Potential goitrogens; avoid inhalation of dust.

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